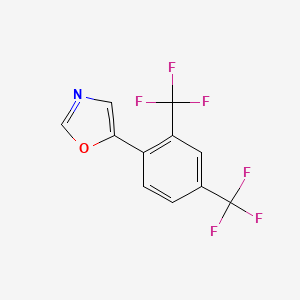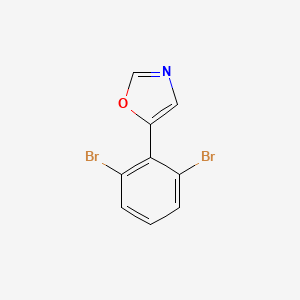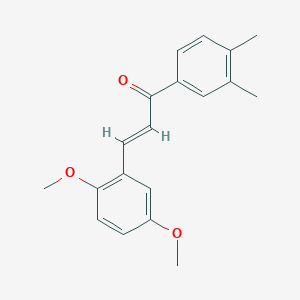![molecular formula C11H7F3O2 B6356282 2-[4-(Trifluoromethoxy)phenyl]furan CAS No. 1858256-45-7](/img/structure/B6356282.png)
2-[4-(Trifluoromethoxy)phenyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Trifluoromethoxy)phenyl]furan, or 2-TFPF, is a synthetic compound that has recently been gaining attention in the scientific community due to its wide range of applications. It is a versatile compound that can be used in a variety of different ways, from synthesis methods to scientific research applications, and its unique properties make it particularly useful in laboratory experiments.
Scientific Research Applications
2-TFPF has many potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antibiotics. Additionally, 2-TFPF has been used in the synthesis of other compounds, such as 1,2,3-triazoles, which can be used in the development of new drugs. 2-TFPF has also been used in the synthesis of polymers, which can be used to create new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-TFPF is not yet fully understood. However, it is believed that 2-TFPF interacts with enzymes in the cell, leading to an inhibition of their activity and thus an inhibition of the growth of bacteria and fungi. Additionally, 2-TFPF is thought to interact with cell membranes, leading to an increase in the permeability of the membrane and thus allowing other molecules to enter the cell more easily.
Biochemical and Physiological Effects
2-TFPF has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes. Additionally, 2-TFPF has been shown to increase the permeability of cell membranes, allowing other molecules to enter the cell more easily.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-TFPF for use in laboratory experiments is its versatility. It can be used in a variety of different ways, from synthesis methods to scientific research applications. Additionally, 2-TFPF is relatively easy to synthesize, making it a convenient choice for laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, 2-TFPF is relatively unstable and can degrade over time, making it difficult to store for long periods of time. Additionally, 2-TFPF can be toxic to humans and other organisms, so care must be taken when handling it.
Future Directions
Given the increasing interest in 2-TFPF, there are many potential future directions for research. One area of research that could be explored is the development of new antibiotics based on 2-TFPF. Additionally, further research could be conducted into the biochemical and physiological effects of 2-TFPF, as well as its mechanism of action. Additionally, research could be conducted into the synthesis of other compounds using 2-TFPF as a starting material, as well as into the synthesis of polymers using 2-TFPF. Finally, research could be conducted into the potential applications of 2-TFPF in other areas, such as the development of new materials and the development of new drugs.
Synthesis Methods
2-TFPF can be synthesized in a variety of different ways. The most common method is the reaction of 2-bromo-4-trifluoromethoxyphenyl furan with a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 2-TFPF and sodium or potassium bromide as byproducts. Other methods for synthesizing 2-TFPF include the reaction of 2-chloro-4-trifluoromethoxyphenyl furan with a base, the reaction of 2-iodo-4-trifluoromethoxyphenyl furan with a base, and the reaction of 2-bromo-4-trifluoromethoxyphenyl furan with a Grignard reagent.
properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSINYGWJBZMDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-{[(t-Butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356267.png)

![3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)
